3-(5-Amino-1H-benzoimidazol-2-yl)-phénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

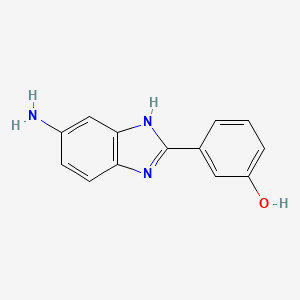

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

3-(5-Amino-1H-benzoimidazol-2-yl)-phénol: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Ce composé sert de biochimique pour la recherche en protéomique, aidant à l'identification et à la quantification des protéines, à la compréhension de leurs interactions et à la détermination de leurs réseaux fonctionnels au sein des cellules .

Synthèse de médicaments

Le cycle imidazole présent dans ce composé est un composant essentiel dans la synthèse de divers médicaments. C'est un élément fondamental pour créer des molécules aux effets thérapeutiques potentiels. Les dérivés du composé sont étudiés pour leurs propriétés pharmacologiques, notamment leurs activités antibactériennes, antifongiques et antivirales .

Recherche sur le cancer

En recherche sur le cancer, des dérivés de 3-(5-Amino-1H-benzo[d]imidazol-2-yl)phénol ont été synthétisés et évalués pour leur activité antiproliférative contre des lignées cellulaires cancéreuses humaines. Ces études sont essentielles pour développer de nouveaux agents chimiothérapeutiques .

Inhibition de la polymérisation de la tubuline

Certains dérivés de ce composé ont été étudiés pour leur capacité à inhiber la polymérisation de la tubuline. Ceci est important en chimiothérapie car cela peut conduire au développement de médicaments qui empêchent la croissance des cellules cancéreuses en perturbant la formation des microtubules nécessaire à la division cellulaire .

Agents antiprolifératifs

Les dérivés du composé sont également conçus et synthétisés pour servir d'agents antiprolifératifs et inducteurs d'apoptose. Ces agents sont testés contre une variété de lignées cellulaires cancéreuses pour évaluer leur efficacité à inhiber la croissance cellulaire et à induire la mort cellulaire programmée .

Activité Biologique

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a compound featuring a benzimidazole ring and a phenolic group, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol is C13H12N4O, with a molecular weight of approximately 240.26 g/mol. The compound's structure includes:

- Amino Group : Contributing to its reactivity and potential interactions with biological targets.

- Benzimidazole Ring : Known for various pharmacological activities, including anticancer and antimicrobial effects.

- Phenolic Group : Imparts antioxidant properties and enhances solubility in biological systems.

Biological Activity Overview

Research indicates that 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol exhibits diverse biological activities, including:

-

Anticancer Activity :

- The compound has shown efficacy against various cancer cell lines. For instance, studies have reported significant antiproliferative effects on leukemia cell lines, suggesting its potential as an anticancer agent .

- Mechanisms include induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell cycle regulation .

- Antimicrobial Activity :

- Enzyme Inhibition :

The biological activity of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by enhancing ROS production, leading to DNA damage and activation of apoptotic pathways involving p53 and caspases .

- Antioxidant Activity : The phenolic component contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Enzyme Modulation : By binding to specific enzymes or receptors, the compound can alter metabolic pathways, which is crucial in both cancer therapy and antimicrobial action .

Case Studies

Several case studies have highlighted the potential applications of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol:

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Efficacy Testing :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a comparison with structurally similar compounds is provided in the table below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid | Benzimidazole + Butyric acid | Anticancer, Antimicrobial | Different activity profile due to butyric acid moiety |

| (5-Amino-1H-benzimidazol-2-yl)methanol | Benzimidazole + Methanol | Moderate Antimicrobial | Varying solubility affects bioavailability |

| 3-(5-Amino-1H-benzimidazol-2-yl)-phenol | Benzimidazole + Phenol | Anticancer, Antimicrobial | Stronger antioxidant properties |

Propriétés

IUPAC Name |

3-(6-amino-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULADCLDYBHCFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356825 |

Source

|

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436100-00-4 |

Source

|

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.